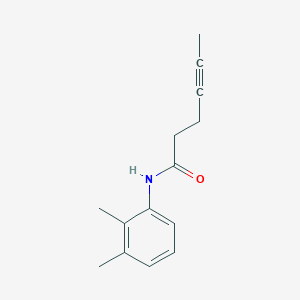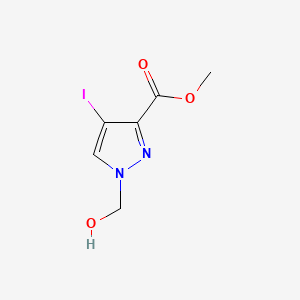![molecular formula C15H10N4O4 B10901156 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is a synthetic organic compound with potential applications in various scientific fields. It features a benzamide group linked to an indole derivative, which is further substituted with a nitro group. This compound is of interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The nitrated indole is reacted with 4-aminobenzamide under appropriate conditions to form the final compound. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.
Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-[(5-Amino-2-oxoindol-3-yl)amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives, though less common.
科学的研究の応用
Chemistry
In chemistry, 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole and benzamide moieties are common in many bioactive molecules, making this compound a candidate for drug development, particularly in targeting enzymes or receptors.
Medicine
In medicine, research is focused on its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases. The nitro group can be a key functional group in prodrugs, which are activated in the body to exert their effects.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful nature. It may also find applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating their functions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
類似化合物との比較
Similar Compounds
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Nitroindole-2-carboxylic acid: Lacks the benzamide moiety but shares the nitroindole core.
N-(5-Nitro-2-oxoindol-3-yl)acetamide: Similar but with an acetamide group.
Uniqueness
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is unique due to the combination of the nitroindole and benzamide moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H10N4O4 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H10N4O4/c16-14(20)8-1-3-9(4-2-8)17-13-11-7-10(19(22)23)5-6-12(11)18-15(13)21/h1-7H,(H2,16,20)(H,17,18,21) |
InChIキー |
GOMJZHZQUZIXCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
溶解性 |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)

![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B10901134.png)
![1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901135.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
